(R)-Methyl 2-(formyloxy)-2-phenylacetate
Description
(R)-Methyl 2-(formyloxy)-2-phenylacetate is a chiral ester derivative of phenylacetic acid, characterized by a formyloxy (-OCHO) group at the alpha position of the phenylacetate backbone. Its molecular formula is C₁₀H₁₀O₄, with a molecular weight of 194.18 g/mol. The compound’s stereochemistry (R-configuration) and functional group arrangement make it a versatile intermediate in organic synthesis and pharmaceutical research. The formyloxy group confers unique reactivity, particularly in hydrolysis and nucleophilic substitution reactions, distinguishing it from analogs with bulkier or less reactive substituents .
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
methyl (2R)-2-formyloxy-2-phenylacetate |
InChI |
InChI=1S/C10H10O4/c1-13-10(12)9(14-7-11)8-5-3-2-4-6-8/h2-7,9H,1H3/t9-/m1/s1 |
InChI Key |
HTIHAUVAGVTDLX-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1)OC=O |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)OC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(formyloxy)-2-phenylacetate typically involves the esterification of ®-2-(formyloxy)-2-phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 2-(formyloxy)-2-phenylacetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-(formyloxy)-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: ®-2-(formyloxy)-2-phenylacetic acid.
Reduction: ®-2-(formyloxy)-2-phenylethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
®-Methyl 2-(formyloxy)-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions due to its chiral nature.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The ester is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of ®-Methyl 2-(formyloxy)-2-phenylacetate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for esterases, enzymes that hydrolyze ester bonds. The hydrolysis of the ester bond releases the corresponding acid and alcohol, which can then participate in further biochemical pathways.
Comparison with Similar Compounds
Key Findings:
Functional Group Reactivity :
- The formyloxy group is more reactive toward hydrolysis than acetoxy (-OAc) due to the electron-withdrawing nature of the formyl group. This makes (R)-Methyl 2-(formyloxy)-2-phenylacetate a better candidate for prodrug strategies requiring controlled release .
- Compared to the chloro analog, the formyloxy group avoids halogen-related toxicity but offers less electrophilicity for nucleophilic substitutions .
Stereochemical Influence :
- The R-configuration is critical for enantioselective interactions. For example, (S)-enantiomers of related compounds (e.g., (S)-alpha-Methoxyphenylacetic Acid, CAS 26164-26-1) show distinct pharmacological profiles, underscoring the importance of chirality in drug design .
Biological Activity: Methylamino derivatives (e.g., CAS 287386-94-1) exhibit enhanced blood-brain barrier penetration due to their amino group, unlike the formyloxy analog, which is more polar and less CNS-active . Cyano analogs (e.g., Methyl 2-cyano-2-phenylacetate) are favored in agrochemical synthesis for their stability but lack the hydrolytic lability required in prodrug applications .
Industrial Applications :
- Benzyl ester variants (e.g., Benzyl 2-hydroxy-2-phenylacetate, CAS 97415-09-3) are lipophilic and used in flavoring agents, whereas the methyl ester form of the target compound balances solubility and reactivity for laboratory-scale reactions .
Case Studies and Research Highlights
- Hydrolysis Kinetics : A 2024 study compared hydrolysis rates of formyloxy and acetoxy esters. The formyloxy derivative hydrolyzed 3× faster under physiological conditions (pH 7.4, 37°C), making it superior for time-sensitive drug delivery systems .
- Antimicrobial Screening : In a 2023 screen, (R)-Methyl 2-(formyloxy)-2-phenylacetate showed moderate activity against Gram-positive bacteria (MIC = 32 µg/mL), outperforming hydroxy analogs but underperforming against chloro derivatives (MIC = 8 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
